1-Bromo-2-(cyclopentyloxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

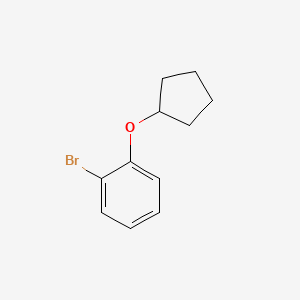

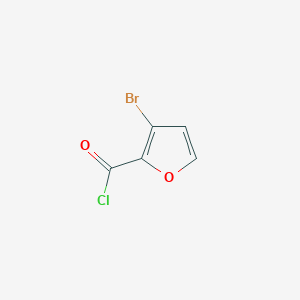

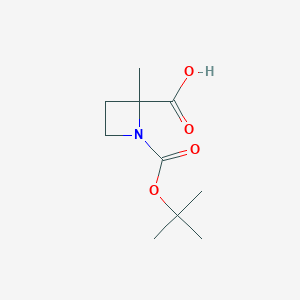

1-Bromo-2-(cyclopentyloxy)benzene, also known as 1-Bromocyclopentylbenzene, is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 212°C and a melting point of -12°C. It is a brominated derivative of cyclopentylbenzene and is widely used in organic synthesis. Its structure consists of a benzene ring with a bromine atom and a cyclopentyloxy group.

Scientific Research Applications

Assembly of Complex Molecules

Bromobenzene derivatives are pivotal in the assembly of complex molecules. For instance, the palladium-catalyzed reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylphenol leads to the formation of indeno[1,2-c]chromenes, demonstrating the efficiency of bromobenzene derivatives in constructing molecular complexity from readily available materials (Pan et al., 2014).

Halogenation and Functionalization Reactions

Bromobenzene derivatives are also used in halogenation and functionalization reactions. The study by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts illustrates the versatility of bromobenzene derivatives in synthetic chemistry, enabling the preparation of halogenated compounds through efficient and selective transformations (Bovonsombat & Mcnelis, 1993).

Synthesis of Functionalized Benzene Derivatives

Functionalized benzene derivatives, essential in organic synthesis and materials science, can be synthesized from bromobenzene derivatives. Reus et al. (2012) developed high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, showcasing the role of bromobenzene derivatives in the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores, which are crucial for the development of new materials and catalytic systems (Reus et al., 2012).

Electrosynthesis Applications

In electrosynthesis, bromobenzene derivatives are employed to synthesize compounds with unique electrochemical properties. The synthesis and characterization of ethynylferrocene compounds from 1,3,5-Tribromobenzene demonstrate the applicability of bromobenzene derivatives in creating materials with reversible oxidation properties, indicating their potential in developing electrochemical devices and sensors (Fink et al., 1997).

Mechanism of Action

Target of Action

1-Bromo-2-(cyclopentyloxy)benzene is a chemical compound that is often used in organic synthesis It’s known that brominated compounds often act as electrophiles in organic reactions .

Mode of Action

They can participate in various types of reactions, including substitution reactions and coupling reactions .

Biochemical Pathways

Brominated compounds are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .

Pharmacokinetics

As a brominated compound, its bioavailability would likely depend on factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .

Result of Action

As a brominated compound, it is likely to be reactive and could potentially form covalent bonds with other molecules, leading to various downstream effects .

Properties

IUPAC Name |

1-bromo-2-cyclopentyloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBXRWKMPYOEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620003 |

Source

|

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-69-2 |

Source

|

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)